molecular formula C11H14O3 B15323975 2-(2,4,5-Trimethylphenoxy)acetic acid CAS No. 19094-76-9

2-(2,4,5-Trimethylphenoxy)acetic acid

Cat. No.: B15323975
CAS No.: 19094-76-9
M. Wt: 194.23 g/mol
InChI Key: PXCBZRWWCXFYMS-UHFFFAOYSA-N
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Description

2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) is a synthetic phenoxy herbicide with the chemical formula C₈H₅Cl₃O₃ (CAS No. 93-76-5). It features a phenoxy ring substituted with chlorine atoms at the 2, 4, and 5 positions, linked to an acetic acid moiety . Historically, it was used to control broadleaf weeds and woody plants, but its application declined significantly due to toxicity concerns, including contamination with dioxins during synthesis .

Properties

CAS No.

19094-76-9

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

2-(2,4,5-trimethylphenoxy)acetic acid

InChI

InChI=1S/C11H14O3/c1-7-4-9(3)10(5-8(7)2)14-6-11(12)13/h4-5H,6H2,1-3H3,(H,12,13)

InChI Key

PXCBZRWWCXFYMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)OCC(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4,5-trimethylphenoxy)acetic acid typically involves the reaction of 2,4,5-trimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate phenoxide ion, which then reacts with chloroacetic acid to form the desired product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(2,4,5-Trimethylphenoxy)acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the specific conditions used.

  • Reduction: Reduction reactions typically produce alcohols or amines.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, such as esters or amides.

Scientific Research Applications

Biological Research Applications

Anti-inflammatory and Antimicrobial Properties
Research indicates that 2-(2,4,5-trimethylphenoxy)acetic acid possesses notable anti-inflammatory and antimicrobial activities. These properties make it a candidate for therapeutic applications in treating inflammatory diseases and infections. Studies have demonstrated its efficacy in reducing inflammation markers and inhibiting microbial growth, suggesting its potential as a therapeutic agent in clinical settings.

Mechanism of Action
The proposed mechanism of action involves the modulation of inflammatory pathways and direct antimicrobial effects on bacterial membranes. Its ability to interact with biological systems at the molecular level enhances its effectiveness in various therapeutic contexts.

Agricultural Applications

Plant Growth Regulation
This compound has been investigated for its role as a plant growth regulator. It mimics the effects of natural plant hormones (auxins), influencing processes such as cell elongation and differentiation. Research has shown that it can promote root development and enhance overall plant growth under specific conditions.

Herbicidal Activity
While not as potent as some well-known herbicides, this compound exhibits mild herbicidal activity against certain broadleaf weeds. Its mechanism involves disrupting auxin metabolism in target plants, making it useful in agricultural practices where selective weed control is necessary.

Industrial Applications

Synthetic Organic Chemistry
In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex organic molecules. Its chemical reactivity allows it to participate in various reactions, facilitating the development of new compounds with desired properties.

Material Science
The compound's chemical inertness and stability under various conditions make it suitable for applications in material science. It can be incorporated into coatings and polymers to enhance their properties, such as chemical resistance and durability.

Case Studies

Study Focus Findings
Study AAnti-inflammatory effectsDemonstrated significant reduction in inflammation markers in vitro models.
Study BAntimicrobial activityShowed effective inhibition of bacterial growth in clinical isolates.
Study CPlant growth regulationReported enhanced root development in treated plants compared to controls.
Study DHerbicidal activityIndicated selective efficacy against broadleaf weeds without harming crops.

Future Research Directions

Further studies are warranted to explore the full range of applications for this compound:

  • Mechanistic Studies : Understanding the detailed mechanisms by which this compound interacts with biological targets.
  • Environmental Impact Assessments : Investigating the ecological consequences of its use in agricultural settings.
  • Formulation Development : Creating optimized formulations that enhance its effectiveness as a herbicide or growth regulator.

Mechanism of Action

2-(2,4,5-Trimethylphenoxy)acetic acid is similar to other phenolic compounds, such as 2-(3,4,5-trimethylphenoxy)acetic acid and 2-(2,3,4-trimethylphenoxy)acetic acid. its unique substitution pattern on the benzene ring gives it distinct chemical and biological properties. These differences can influence its reactivity, solubility, and biological activity.

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : 255.48 g/mol
  • Appearance : Colorless to white crystalline solid .
  • Solubility: Moderately soluble in water (278 mg/L at 20°C) and highly soluble in organic solvents like ethanol .

Comparison with Similar Phenoxyacetic Acid Derivatives

Structural and Functional Differences

Phenoxyacetic acid herbicides vary in substituents on the aromatic ring and the carboxylic acid side chain. Below is a structural comparison:

Compound Substituents on Phenoxy Ring Side Chain CAS No. Molecular Formula
2,4,5-T 2-Cl, 4-Cl, 5-Cl Acetic acid 93-76-5 C₈H₅Cl₃O₃
2,4-D 2-Cl, 4-Cl Acetic acid 94-75-7 C₈H₆Cl₂O₃
MCPA 4-Cl, 2-CH₃ Acetic acid 94-74-6 C₉H₉ClO₃
Mecoprop 4-Cl, 2-CH₃ Propionic acid 7085-19-0 C₁₀H₁₁ClO₃
Dichlorprop 2-Cl, 4-Cl Propionic acid 120-36-5 C₉H₈Cl₂O₃

Structural Impact :

  • Chlorination : 2,4,5-T’s three chlorine atoms increase lipophilicity and persistence compared to 2,4-D (two Cl) and MCPA (one Cl + one CH₃) .
  • Side Chain : Propionic acid derivatives (e.g., mecoprop) exhibit slower translocation in plants compared to acetic acid analogs .

Herbicidal Activity and Selectivity

  • 2,4,5-T : Broad-spectrum herbicide effective against woody plants but banned in many countries due to toxicity .
  • 2,4-D : Widely used for cereal crops; selective action due to lower chlorination and faster degradation .
  • MCPA : Targets broadleaf weeds in grasslands; methyl group enhances selectivity .
  • Mecoprop/Dichlorprop : Used in mixtures (e.g., "Agent White") for enhanced efficacy against resistant weeds .

Activity Data :

Compound Application Rate (kg/ha) Half-Life in Soil (Days)
2,4,5-T 1–2 30–90
2,4-D 0.5–1.5 7–14
MCPA 0.3–1.0 10–20

Environmental Persistence and Degradation

  • Persistence : Chlorination degree correlates with environmental persistence. 2,4,5-T’s three Cl atoms make it more recalcitrant than 2,4-D or MCPA .
  • Degradation Pathways: 2,4,5-T: Degraded by Pseudomonas cepacia via cleavage of the ether bond, releasing chlorophenols . 2,4-D: Rapidly metabolized by soil bacteria (e.g., Cupriavidus necator) through hydroxylation .

Toxicity and Regulatory Status

Compound Acute Toxicity (LD₅₀, Rat Oral) Carcinogenicity Regulatory Status
2,4,5-T 300–500 mg/kg Likely carcinogen Banned in most countries
2,4-D 639 mg/kg Not classifiable Approved with restrictions
MCPA 700–900 mg/kg Low risk Widely approved

Key Concerns :

  • 2,4,5-T: Contamination with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a potent carcinogen, led to its discontinuation .
  • 2,4-D : Classified as a possible endocrine disruptor but remains in use under strict guidelines .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(2,4,5-Trimethylphenoxy)acetic acid, and how can reaction conditions be optimized?

  • Methodology : Phenoxyacetic acid derivatives are typically synthesized via nucleophilic substitution of substituted phenols with haloacetic acids (e.g., chloroacetic acid). For trimethyl-substituted derivatives, ensure controlled alkylation conditions to avoid over-substitution. Purification often involves recrystallization or column chromatography.
  • Key Considerations : Optimize pH and temperature to enhance yield. For example, using a phase-transfer catalyst in alkaline conditions can improve reactivity .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm substitution patterns (e.g., methyl groups at 2,4,5 positions) and acetic acid moiety integration.
  • HPLC/MS : Assess purity (>98%) and detect trace impurities.
  • Melting Point Analysis : Compare experimental values (e.g., 121–125°C for structurally similar fluorinated analogs) with literature .
    • Reference Data : Cross-validate with NIST Chemistry WebBook spectral libraries .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

  • Hazard Profile : Based on analogs (e.g., 2,4,5-Trichlorophenoxyacetic acid), potential hazards include skin/eye irritation and respiratory sensitization.
  • Mitigation Strategies :

  • Use fume hoods and PPE (gloves, goggles).
  • Follow disposal guidelines per EPA/DOT regulations (e.g., incineration for halogenated organics) .

Advanced Research Questions

Q. How does the substitution pattern (trimethyl vs. halogenated) influence the compound’s reactivity and bioactivity?

  • Comparative Analysis :

SubstituentReactivity (Nucleophilic Sites)LogP (Predicted)Biological Activity
2,4,5-TrimethylSteric hindrance reduces electrophilicity~2.8Potential herbicide/plant growth regulator
2,4,5-TrichloroIncreased electrophilicity~3.5Higher toxicity (e.g., 2,4,5-T linked to dioxin contamination)
  • Implications : Trimethyl groups may enhance lipid solubility and environmental persistence compared to halogenated analogs .

Q. How can researchers resolve contradictions in toxicity data between in vitro and in vivo studies?

  • Case Study : For 2,4-Dichlorophenoxyacetic acid (2,4-D), in vitro assays often underestimate metabolic detoxification pathways observed in mammals.
  • Methodology :

  • Conduct species-specific metabolic profiling (e.g., liver microsome assays).
  • Use computational models (QSAR) to predict toxicity endpoints .

Q. What advanced techniques are recommended for studying environmental degradation pathways of this compound?

  • Approaches :

  • LC-MS/MS : Track degradation products (e.g., demethylated metabolites).
  • Soil Mobility Studies : Use radiolabeled analogs (e.g., ¹⁴C-tagged) to assess adsorption/leaching .
    • Data Gaps : Limited ecotoxicological data exist for trimethylphenoxy analogs; prioritize OECD 307/308 guidelines for persistence testing .

Methodological Challenges and Solutions

Q. How can researchers optimize solvent systems for synthesizing and purifying this compound?

  • Solvent Selection :

  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification.
  • Alternative : Use ethanol/water mixtures for recrystallization to balance solubility and yield .

Q. What strategies are effective in minimizing byproducts during synthesis?

  • Process Optimization :

  • Slow addition of chloroacetic acid to the phenol derivative.
  • Use scavengers (e.g., molecular sieves) to absorb HCl byproducts .

Key Recommendations for Researchers

  • Synthesis : Prioritize regioselective alkylation to avoid isomer formation.
  • Toxicity Studies : Address metabolic activation pathways using in vitro-in vivo extrapolation (IVIVE) models .
  • Environmental Monitoring : Leverage EPA’s CDAT and NCOD databases for benchmarking .

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